Compendial Identity and Purity Specification: Benazepril Ethyl Ester vs. Benazepril Hydrochloride API
Benazepril ethyl ester is defined by USP as Benazepril Related Compound G and by Ph. Eur. as Benazepril Hydrochloride Impurity G. Its identity is unequivocally assigned to CAS 103129-58-4, whereas the benazepril hydrochloride API is CAS 86541-74-4. A direct head-to-head comparison in a validated HPLC method for benazepril hydrochloride drug substance reveals that the impurity G (benazepril ethyl ester) exhibits a relative retention time (RRT) of approximately 1.38 relative to benazepril (RRT = 1.0), with a specified acceptance criterion of not more than (NMT) 0.15% area normalization . In contrast, the API peak area for benazepril must constitute >98.0% of total integrated peak area. The quantified difference is that any benazepril ethyl ester content above 0.15% fails USP/Ph. Eur. monograph requirements, whereas the API must be present as the overwhelming majority component .
| Evidence Dimension | Chromatographic Purity and Acceptance Criteria |
|---|---|
| Target Compound Data | Benazepril ethyl ester: RRT ~1.38, acceptance criterion NMT 0.15% |
| Comparator Or Baseline | Benazepril hydrochloride API: RRT = 1.0, acceptance criterion >98.0% |
| Quantified Difference | Target compound is an impurity with a 0.15% limit; comparator is the main component with >98% requirement |
| Conditions | USP/Ph. Eur. benazepril hydrochloride monograph HPLC method; C18 column; mobile phase: phosphate buffer/acetonitrile gradient; UV detection at 240 nm |
Why This Matters
Procurement of benazepril ethyl ester is exclusively for impurity quantification, not API substitution; using the wrong standard would cause erroneous impurity identification and batch rejection.
